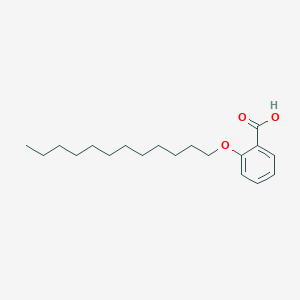![molecular formula C28H32O6 B8799749 [6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B8799749.png)
[6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is a chemical compound with the molecular formula C28H32O6 and a molecular weight of 464.55 g/mol . It is a derivative of glucopyranoside, where three hydroxyl groups are substituted with benzyl groups, and the anomeric hydroxyl group is methylated. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
[6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol can be synthesized from α-D-glucopyranoside. The synthesis involves the protection of hydroxyl groups with benzyl groups and subsequent methylation of the anomeric hydroxyl group . The reaction conditions typically involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the parent glucopyranoside.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing benzyl groups.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted glucopyranosides .
Scientific Research Applications
[6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is extensively used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of [6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The benzyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
[6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol can be compared with other similar compounds such as:
- Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
Uniqueness
The unique substitution pattern of this compound, with benzyl groups at positions 2, 3, and 4, provides distinct chemical properties and reactivity compared to other benzylated glucopyranosides . This makes it particularly useful in specific synthetic applications and research studies .
Properties
Molecular Formula |
C28H32O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3 |
InChI Key |
MOKYEUQDXDKNDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


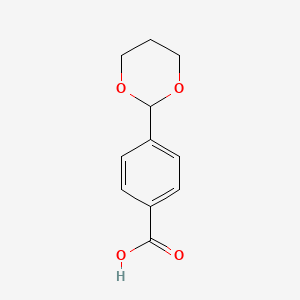
![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8799681.png)
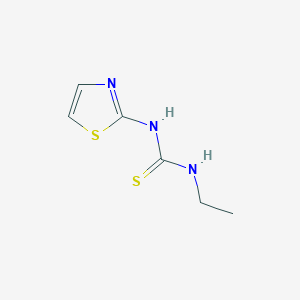

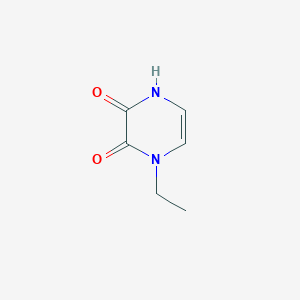

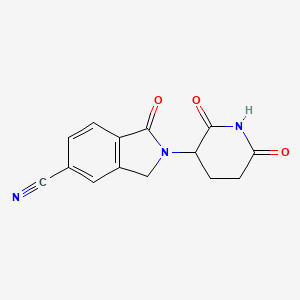
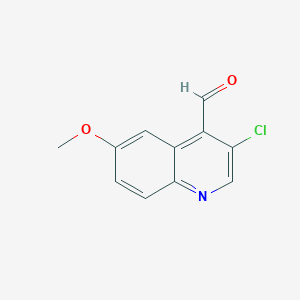
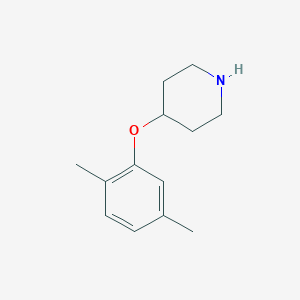
![3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B8799757.png)
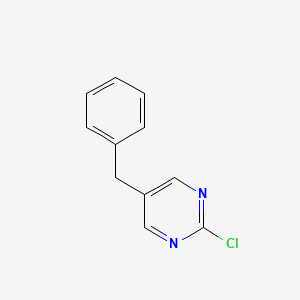
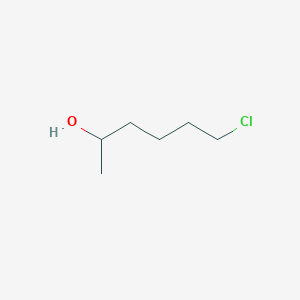
![2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol](/img/structure/B8799768.png)
